molecular formula C17H15N3O2S B2723929 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one CAS No. 324066-92-4

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Cat. No. B2723929
CAS RN: 324066-92-4
M. Wt: 325.39
InChI Key: SXHHQYKEDCRGGT-UHFFFAOYSA-N
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Description

“3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one” is a compound that has been synthesized and studied for its antimicrobial activity . It belongs to a series of 2-aryliden-hydrazone-thiazoles .


Synthesis Analysis

The compound was synthesized starting from aryliden-thiosemicarbazones by the Hantzsch condensations with different α (or γ)-halocarbonyl compounds .


Molecular Structure Analysis

The molecular formula of the compound is C15H14N4S . The molecular weight is 282.36 (free base basis) .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions starting from aryliden-thiosemicarbazones . More specific details about the chemical reactions involved in the synthesis are not available in the retrieved data.


Physical And Chemical Properties Analysis

The compound is a white-yellow powder . It has a melting point of 88-89°C . It is soluble in DMSO at 50 mg/mL . It should be stored at 2-8°C .

Scientific Research Applications

properties

IUPAC Name

3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHHQYKEDCRGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

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